Dec-9-YN-3-OL
Description
Contextualization of Acetylenic Alcohols in Organic Chemistry
Acetylenic alcohols, also known as alkynols, are a class of organic compounds characterized by the presence of both a carbon-carbon triple bond (alkyne) and a hydroxyl group (-OH). These bifunctional molecules are valuable intermediates in organic synthesis due to the reactivity of both functional groups. google.comgoogle.com The triple bond can undergo a variety of transformations, including hydrogenation, hydration, and coupling reactions, while the hydroxyl group can be involved in esterification, etherification, and oxidation reactions. nih.govmdpi.com
The synthesis of acetylenic alcohols can be achieved through several methods, most notably by the addition of a metal acetylide to an aldehyde or ketone. google.com This reaction, often employing a Grignard reagent or an alkali metal acetylide, allows for the construction of a wide array of alkynol structures. google.com The versatility of acetylenic alcohols makes them important building blocks in the synthesis of complex natural products, pharmaceuticals, and materials. google.comrsc.org
Research Significance of Long-Chain Alkynols with Hydroxyl Functionality
Long-chain alkynols, which include molecules like Dec-9-yn-3-ol, possess a distinct set of properties owing to their amphiphilic nature—a long, nonpolar carbon chain and a polar hydroxyl group. This characteristic influences their solubility and their potential to interact with biological systems. Research has shown that some long-chain alkynols exhibit interesting biological activities. rsc.org For instance, related compounds have been investigated for their potential as pheromones and in the development of novel therapeutic agents. prayoglife.com
The presence of the hydroxyl group at a specific position along the carbon chain, as in the "3-ol" designation of this compound, can influence the molecule's stereochemistry and its subsequent reactions. Furthermore, the terminal alkyne in long-chain alkynols is a key feature, enabling synthetic modifications such as chain extension or the introduction of other functional groups through reactions like the Sonogashira coupling. mdpi.com The semi-hydrogenation of long-chain alkynols is also a significant area of research, as it can lead to the stereoselective synthesis of valuable alkenols. mdpi.comresearchgate.net
Scope and Objectives of Current Academic Inquiry into this compound
While specific research on this compound is not extensively documented in publicly available literature, the academic inquiry into this compound can be inferred from the study of its isomers and related structures. The primary objectives of such research would likely focus on:
Synthesis and Characterization: Developing efficient and stereoselective synthetic routes to obtain pure this compound. This would be followed by a thorough characterization of its physical and spectroscopic properties.
Reactivity Studies: Investigating the chemical transformations of both the alkyne and hydroxyl functional groups to understand its synthetic utility. This could involve exploring its participation in cycloaddition reactions, polymerizations, or as a precursor for more complex molecules.
Potential Applications: Given the biological activity of other long-chain alkynols, a key objective would be to screen this compound for potential applications in areas such as agriculture (as a pheromone analogue) or medicine. rsc.orgprayoglife.com Its structural similarity to compounds used as linkers in PROTACs (PROteolysis TArgeting Chimeras) suggests another avenue for investigation. chemsrc.com
The following data tables provide a summary of the key chemical information for this compound, based on its molecular formula and by analogy with structurally similar compounds.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol |
| CAS Number | Not available |
| Canonical SMILES | C#CCCCCCCC(O)C |
| InChI Key | (Inferred) |
Table 2: Physicochemical Properties of this compound (Estimated)
| Property | Estimated Value |
| Boiling Point | ~220-230 °C at 760 mmHg |
| Density | ~0.87 g/cm³ |
| Solubility | Soluble in organic solvents, sparingly soluble in water. fishersci.at |
| Appearance | Colorless to pale yellow liquid. cymitquimica.com |
Structure
3D Structure
Properties
CAS No. |
62873-31-8 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
dec-9-yn-3-ol |
InChI |
InChI=1S/C10H18O/c1-3-5-6-7-8-9-10(11)4-2/h1,10-11H,4-9H2,2H3 |
InChI Key |
YCRVXGDBDNCCGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCCCC#C)O |
Origin of Product |
United States |
Synthetic Methodologies for Dec 9 Yn 3 Ol and Analogous Alkynols
Retrosynthetic Analysis and Strategic Disconnections for the Dec-9-YN-3-OL Skeleton
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, two primary disconnection approaches are considered, focusing on the key structural features: the C-C triple bond and the hydroxyl group at the C-3 position (the propargylic alcohol moiety).
Disconnection 1: C-C Bond Formation Adjacent to the Hydroxyl Group
This strategy involves disconnecting the molecule at the C-C bond between the alkyne and the alcohol-bearing carbon. This leads to two key synthons: a nucleophilic acetylide anion and an electrophilic carbonyl compound (an aldehyde).
Target Molecule: this compound
Disconnection: The bond between C-3 and C-4.
Synthons: A heptyl cation synthon and a 1-propyn-3-ol anion synthon.
Synthetic Equivalents: This disconnection points to a Grignard-type reaction or an organolithium addition. The practical starting materials would be heptanal and a metalated derivative of propyne . The addition of an ethynyl (B1212043) Grignard reagent to an aldehyde is a classic method for preparing propargylic alcohols. smolecule.comjove.comwikipedia.org
Disconnection 2: Formation of the Alkyne via Coupling
An alternative disconnection can be made at the terminal end of the alkyne, suggesting a coupling reaction to form the decyne backbone.
Target Molecule: this compound
Disconnection: The bond between C-8 and C-9.
Synthons: A nucleophilic acetylide anion and an electrophilic alkyl halide.
Synthetic Equivalents: This approach would involve starting with a shorter chain alkynol, such as but-3-yn-1-ol , which is then deprotonated to form an acetylide. This acetylide then acts as a nucleophile to displace a halide from a six-carbon alkyl chain, like 1-bromohexane .
These retrosynthetic pathways provide a logical framework for designing a viable synthesis, with the choice of route often depending on the availability of starting materials, desired stereochemistry, and reaction efficiency.
Direct Synthesis Routes via Alkyne Functionalization
These routes focus on building the carbon skeleton first and then introducing the necessary functional groups or extending the chain from a pre-existing alkyne.
Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are powerful tools for forming C(sp)-C(sp²) bonds. wikipedia.orgorganic-chemistry.org While typically used to couple terminal alkynes with aryl or vinyl halides, variations of this methodology can be applied to synthesize long-chain alkynols. For instance, a related compound, dec-9-yn-1-ol, has been synthesized via palladium-catalyzed coupling of the terminal alkyne with an appropriate aryl iodide. mdpi.com This demonstrates the feasibility of using such methods to construct the carbon backbone of molecules like this compound.
The general reaction involves a palladium catalyst, often with a copper(I) co-catalyst, and a base to facilitate the coupling between a terminal alkyne and an organic halide. wikipedia.orgmdpi.com Recent advancements have even led to the development of copper-free Sonogashira reactions. researchgate.netnih.gov
Table 1: Examples of Palladium-Catalyzed Coupling for Alkyne Synthesis
| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |
| Aryl Iodide | Dec-9-yn-1-ol | Pd(PPh₃)₄, CuI, Piperidine | 10-Aryl-dec-9-yn-1-ol | 98% | mdpi.com |
| (Z)-β-bromoenol acetates | Terminal Alkynes | Pd/Cu | Conjugated enyne acetates | High | organic-chemistry.org |
| Aryl Chlorides | (Triisopropylsilyl)acetylene | XPhos-Pd-G1 | Aryl-substituted terminal alkynes | High | acs.org |
| Aryl Iodides | Ethynylmetals (Mg, Zn, Sn) | Pd(PPh₃)₄ | Terminal Alkynes | Variable | acs.org |
The high acidity of the terminal proton of an alkyne (pKa ≈ 25) allows for its easy removal by a strong base, forming a nucleophilic acetylide anion. allen.in This anion is a versatile intermediate for carbon chain elongation.
One common method involves the reaction of a lithium acetylide with an epoxide. For the synthesis of this compound, one could envision reacting lithium acetylide with 1,2-epoxyoctane. The acetylide would act as a nucleophile, opening the epoxide ring to form the desired alkynol. A similar strategy has been employed in the synthesis of dec-9-ynoic acid, where lithium (trimethylsilyl)acetylide was reacted with an 8-bromooctanoic acid ester, followed by deprotection. nih.gov The use of a lithium acetylide-ethylenediamine complex is also a well-established method for reacting with alkyl halides. rsc.orgthieme-connect.de
Another powerful approach is the use of Grignard reagents, such as ethynylmagnesium bromide. smolecule.com This reagent readily adds to aldehydes and ketones to form propargylic alcohols. jove.comwikipedia.org For the synthesis of this compound, the reaction would involve the addition of ethynylmagnesium bromide to heptanal. This method is widely applicable for creating secondary alkynols. jove.com
Construction of the Alkynol Moiety
These methods focus specifically on creating the propargylic alcohol functional group.
The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction. Asymmetric versions of this reaction are particularly valuable for synthesizing chiral propargylic alcohols. acs.org One strategy involves the reaction of an enolate with an α,β-ynal (an aldehyde conjugated to an alkyne). This approach can generate two new stereocenters simultaneously. ehu.eus
Catalytic asymmetric synthesis of propargylic alcohols has been achieved with high enantioselectivity through the aldol reaction of acetylenic aldehydes with silyl (B83357) enol ethers, promoted by a chiral tin(II) triflate catalyst. oup.com Another approach uses a cooperative catalyst system of a prolinol ether, a transition metal (like CuI), and a Brønsted acid to promote the cross-aldol reaction between unmodified aldehydes and ynals, yielding propargylic alcohols with high diastereo- and enantioselectivity. ehu.eusehu.eus Furthermore, direct aldol reactions of α-azido amides with trifluoromethyl ketones have been developed to synthesize trifluoromethyl-substituted tertiary propargylic alcohols. nih.govnih.gov
Condensation reactions, such as the Mannich reaction, can be used to modify existing acetylenic alcohols. For example, new acetylene (B1199291) amino alcohols have been synthesized through the condensation of hex-1-yn-3-ol with ethanolamine (B43304) or diethanolamine, mediated by formaldehyde. e3s-conferences.org While this modifies the molecule at a different position, it illustrates the principle of building upon a pre-formed alkynol scaffold.
Another relevant transformation is the Meyer-Schuster rearrangement, where secondary and tertiary propargylic alcohols rearrange to form α,β-unsaturated carbonyl compounds. wikipedia.orgnih.gov While this reaction transforms the alkynol, understanding its mechanism is crucial for avoiding unwanted side products during synthesis.
Hydrosilylation Approaches to Alkynol Silyl Ethers
Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a powerful method for the synthesis of silyl ethers from alcohols. wikipedia.org This reaction is typically catalyzed by transition metals, with platinum complexes being particularly prominent. wikipedia.org The process can also be applied to alkynes, yielding vinylsilanes. wikipedia.org For the preparation of alkynol silyl ethers, the hydroxyl group of the alkynol can be directly silylated.
The hydrosilylation of dicarbonyls or hydroxy ketones with dihydrosilanes represents a key strategy for producing poly(silyl ether)s (PSEs). rsc.org Historically, transition metals like nickel, zinc chloride, and chloroplatinic acid were used as catalysts. rsc.org More recently, a shift towards more abundant and less expensive catalysts such as those based on manganese, zinc, copper, and even metal-free catalysts like tris(pentafluorophenyl)borane (B72294) has been observed. rsc.org
In the context of preparing silyl ethers analogous to those derived from this compound, the synthesis of hept-1-en-6-yne silyl ethers serves as a relevant example. The general principle involves the reaction of the corresponding alcohol with a hydrosilane in the presence of a suitable catalyst. For instance, a ruthenium complex has been shown to effectively catalyze the hydrosilylation of terminal alkynes, leading to α-vinylsilanes. nih.gov This methodology is significant for creating vinylmetal species. nih.gov While trialkylsilanes generally provide excellent results, the use of alkoxysilanes can lead to diminished regioselectivity. nih.gov
The reaction of an alcohol with a hydrosilane can also be promoted by an iron catalyst to achieve a transfer hydrosilylation, affording silyl ethers under mild conditions with the release of only gaseous byproducts. organic-chemistry.org Furthermore, cobalt complexes have been employed for the catalytic silylation of alcohols and phenols with hydrosilanes, providing an efficient route to Si-O bond formation. tandfonline.com
A practical application is the synthesis of 1,2,4-trisilylbut-1-en-3-ynes through the platinum-catalyzed hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne. nih.gov Optimized conditions for this reaction often involve catalysts like Pt(PPh₃)₄ or Pt₂(dvs)₃ at elevated temperatures. nih.gov
| Catalyst System | Substrate Type | Product Type | Key Features |
| Platinum Complexes | Alkenes, Alkynes, Carbonyls | Alkyl Silanes, Vinyl Silanes, Silyl Ethers | "Most important application of platinum in homogeneous catalysis" wikipedia.org |
| Ruthenium Complex | Terminal Alkynes | α-Vinylsilanes | Provides access to α-vinylmetal species nih.gov |
| Iron Catalyst | Alcohols | Silyl Ethers | Mild conditions, gaseous byproducts only organic-chemistry.org |
| Cobalt Complexes | Alcohols, Phenols | Silyl Ethers | Earth-abundant metal catalysis tandfonline.com |
| Pt(PPh₃)₄ / Pt₂(dvs)₃ | 1,4-bis(trimethylsilyl)buta-1,3-diyne | 1,2,4-trisilylbut-1-en-3-ynes | High isolation yields nih.gov |
Stereoselective and Asymmetric Synthesis of Chiral this compound and Derivatives
The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and materials sciences. For chiral alkynols like this compound, several strategies have been developed to control the stereochemistry at the carbinol center.
Chemoenzymatic methods leverage the high stereoselectivity of enzymes, particularly lipases, to resolve racemic mixtures of alcohols or to perform asymmetric transformations. nih.govscirp.org Lipase-mediated kinetic resolution (LKR) is a widely used technique for obtaining enantiomerically pure acetylenic alcohols. nih.govresearchgate.net This process relies on the differential rate of reaction of the two enantiomers of a racemic alcohol with an acyl donor, catalyzed by a lipase (B570770).
For instance, the kinetic resolution of racemic lipidic alkynylcarbinol acetates has been studied, with Candida antarctica lipase B (CAL-B) proving to be a highly efficient catalyst for the hydrolysis of various acetates to yield the corresponding (S)-alcohols with high enantiomeric excess (e.e.). researchgate.net In one study, (S)-heptadeca-1-yn-3-yl acetate (B1210297) was obtained with a 57.5% yield and 96% e.e. using CAL-B. researchgate.net Similarly, the resolution of 1-octyn-3-ol, an analog of this compound, was achieved with CAL-B, yielding the (S)-enantiomer with 90% e.e. nih.gov
The choice of lipase and reaction conditions is critical for achieving high enantioselectivity. Besides CAL-B, lipases from Humicola lanuginosa (HLL) and Candida rugosa have also been successfully employed in the resolution of acetylenic alcohols and their derivatives. nih.govresearchgate.netmdpi.com Dynamic kinetic resolution (DKR) offers an advancement over traditional LKR by combining enantioselective acylation with in situ racemization of the unreacted alcohol, potentially allowing for a theoretical yield of 100% of a single enantiomer. organic-chemistry.org A combination of a lipase from Pseudomonas cepacia and a ruthenium complex has been used for the DKR of allylic alcohols, affording homochiral allylic acetates in high yields and excellent e.e. organic-chemistry.org
| Biocatalyst | Substrate Type | Resolution Method | Key Findings |
| Candida antarctica Lipase B (CAL-B) | Racemic lipidic alkynylcarbinol acetates | Lipase-mediated hydrolysis | (S)-alcohols obtained with high yield and e.e. researchgate.net |
| Candida antarctica Lipase (CAL-B) | 1-octyn-3-ol | Enzymatic kinetic resolution | (S)-enantiomer with 90% e.e. obtained nih.gov |
| Humicola lanuginosa Lipase (HLL) | Racemic 17,19-dioxa-7-eicosyn-6-ol | Biocatalytic resolution | (R)-enantiomer with 90% e.e. obtained nih.gov |
| Pseudomonas cepacia Lipase / Ruthenium Complex | Racemic allylic alcohols | Dynamic kinetic resolution | Homochiral allylic acetates with >99% e.e. and >80% yield organic-chemistry.org |
| Candida rugosa Lipase (CRL) | Diastereoisomeric mixture of FOP acetates | Kinetic resolution | (S)-FOP acetate with 98.5% de mdpi.com |
The use of chiral catalysts and auxiliaries provides a powerful alternative to enzymatic methods for the asymmetric synthesis of alkynols. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com
A notable example is the use of a prolinol ether in combination with a transition metal and a Brønsted acid to catalyze the asymmetric cross-aldol coupling of aldehydes and ynals. rsc.org This cooperative catalysis, employing an α,α-dialkylprolinol silyl ether, CuI, and benzoic acid, has achieved high levels of diastereo- and enantioselectivity, with anti/syn ratios up to >20:1 and e.e. up to >99% for the synthesis of propargylic alcohols. rsc.org Diphenylprolinol silyl ether has also been utilized as an organocatalyst in the asymmetric Michael reaction of methyl alkynyl ketone and α,β-unsaturated aldehydes to produce synthetically valuable δ-oxo aldehydes with excellent enantioselectivity. researchgate.net
Chiral auxiliaries, such as oxazolidinones popularized by Evans, are widely applied in stereoselective transformations including aldol reactions and alkylations. wikipedia.org These auxiliaries are attached to the substrate, and their chiral scaffold directs the approach of reagents, leading to a high degree of stereocontrol. After the desired transformation, the auxiliary can be removed and often recycled. wikipedia.org Other important chiral auxiliaries include (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP), which are derived from (S)-proline and (R)-glutamic acid, respectively.
Diastereoselective synthesis aims to preferentially form one diastereomer over others. chemistrydocs.com In the context of alkynol formation, this is crucial when creating multiple stereocenters in a single molecule. The relative configuration of newly formed stereogenic centers is a key consideration. chemistrydocs.com
For instance, the diastereoselective synthesis of tetrasubstituted propargylamines has been achieved through the reaction of cyclic secondary amines with 1-alkynes and copper(I) chloride. nih.govacs.org This reaction proceeds via the diastereoselective addition of an in situ formed alkynylcopper complex to an iminium ion, yielding the propargylamine (B41283) derivatives with high diastereoselectivity. nih.govacs.org
Ligand control can also play a critical role in directing the diastereoselectivity of a reaction. In the cobalt-catalyzed hydroalkynylation of terminal alkynes, the choice of a bidentate ligand (dppp) with triphenylphosphine (B44618) led to the selective formation of (E)-1,3-enynes, while a tridentate ligand (TriPhos) favored the (Z)-1,3-enynes, both with excellent stereoselectivities. d-nb.info
Furthermore, copper-catalyzed enantioselective allylic substitution has been developed to control vicinal stereogenic centers. The use of specific N-heterocyclic carbene (NHC) ligands can effectively block one face of the reactive intermediate, forcing the substrate to approach from the less hindered side, thus achieving high enantioselectivity. beilstein-journals.org
Advanced Spectroscopic and Analytical Characterization of Dec 9 Yn 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis
¹H and ¹³C NMR are fundamental one-dimensional experiments. For Dec-9-yn-3-ol, these analyses would confirm the presence of key functional groups—the hydroxyl (-OH) and the terminal alkyne (C≡CH)—and map out the carbon skeleton.
Proton (¹H) NMR Spectroscopy: This technique identifies the different types of protons in the molecule. The spectrum would be expected to show distinct signals for the acetylenic proton, the proton on the carbon bearing the hydroxyl group (the carbinol proton), and the various methylene (B1212753) and methyl protons along the aliphatic chain. The chemical shift (δ) of each proton is influenced by its local electronic environment. Splitting patterns (multiplicity) would arise from spin-spin coupling between neighboring protons, providing information about the connectivity of the carbon chain.
Carbon-13 (¹³C) NMR Spectroscopy: This method provides a signal for each unique carbon atom in the molecule. The chemical shifts in the ¹³C NMR spectrum would clearly distinguish the sp-hybridized carbons of the alkyne, the sp³-hybridized carbon attached to the hydroxyl group, and the other aliphatic carbons.
Hypothetical ¹H and ¹³C NMR Data for this compound
The following tables present predicted chemical shifts for this compound based on typical values for similar functional groups and structural motifs.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-1 | ~0.9 | Triplet | 3H |
| H-2 | ~1.5 | Multiplet | 2H |
| H-3 | ~3.6 | Multiplet | 1H |
| H-4 to H-8 | ~1.3-1.6 | Multiplet | 10H |
| H-10 | ~2.0 | Triplet | 1H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) |
|---|---|
| C-1 | ~14.0 |
| C-2 | ~31.8 |
| C-3 | ~72.5 |
| C-4 | ~37.5 |
| C-5 to C-8 | ~22.6-29.0 |
| C-9 | ~84.0 |
Advanced 2D NMR Techniques for Connectivity Mapping
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between H-3 and the protons on C-2 and C-4, as well as between the protons of the adjacent methylene groups in the aliphatic chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is essential for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~3.6 ppm (H-3) would correlate with the carbon signal at ~72.5 ppm (C-3).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying connectivity across quaternary carbons or functional groups. In this compound, HMBC would show correlations between the acetylenic proton (H-10) and the alkyne carbons (C-9 and C-8), providing definitive evidence for the terminal alkyne's position.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is particularly useful for polar molecules like alcohols. In positive ion mode, this compound would likely be observed as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. This would allow for the accurate determination of the molecular weight.
Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a higher-energy ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is a characteristic "fingerprint" that can be used for structural elucidation. For this compound, characteristic fragments would be expected from the cleavage of bonds adjacent to the hydroxyl group and the alkyne. A prominent peak would likely correspond to the loss of a water molecule from the molecular ion.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion. This precision allows for the determination of the elemental formula of the molecule. For this compound (C₁₀H₁₈O), the expected exact mass would be calculated and compared to the measured mass to confirm the elemental composition with a high degree of confidence.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyridazinone derivatives |
| Steroid-pyrimidine hybrids |
| Substituted hydroxy fatty acids |
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy is an indispensable tool for the elucidation of molecular structures by identifying the functional groups present. Techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide detailed information about the vibrational modes of molecules, which are characteristic of specific bonds and structural motifs.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy of this compound is expected to reveal characteristic absorption bands corresponding to its primary functional groups: the hydroxyl (-OH) group, the terminal alkyne (-C≡CH) group, and the long alkyl chain. The positions of these bands are sensitive to the molecular environment.
The FT-IR spectrum of this compound would prominently feature a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is due to hydrogen bonding. A strong and narrow band is anticipated around 3300 cm⁻¹, indicative of the ≡C-H stretching vibration of the terminal alkyne. libretexts.org The C≡C triple bond stretch itself would likely appear as a weak to medium intensity band in the 2100-2260 cm⁻¹ region. libretexts.org Additionally, the spectrum would display C-H stretching vibrations of the alkyl chain just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The C-O stretching vibration of the secondary alcohol is expected in the 1100-1000 cm⁻¹ range.
Table 1: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3300 (strong, narrow) | ≡C-H stretch | Terminal Alkyne |
| 3200-3600 (strong, broad) | O-H stretch | Alcohol |
| 2850-2960 (medium to strong) | C-H stretch | Alkyl Chain |
| 2100-2260 (weak to medium) | C≡C stretch | Alkyne |
| ~1465 and ~1375 (variable) | C-H bend | Alkyl Chain |
| ~1100-1000 (medium) | C-O stretch | Secondary Alcohol |
Raman Spectroscopy
Raman spectroscopy serves as a valuable complementary technique to FT-IR, particularly for the analysis of non-polar bonds. For this compound, the C≡C stretching vibration of the terminal alkyne, which is often weak in the IR spectrum, is expected to produce a strong signal in the Raman spectrum in the 2100-2250 cm⁻¹ region. nih.gov This is because the polarizability of the C≡C bond changes significantly during vibration, a key requirement for a strong Raman signal. nih.gov
The terminal alkyne ≡C-H stretch would also be visible in the Raman spectrum around 3300 cm⁻¹. The long alkyl chain would give rise to various C-H stretching and bending modes, although these are often more complex to interpret. The O-H stretch of the alcohol is typically a weak and broad band in Raman spectra, making it less prominent than in FT-IR. The complementary nature of FT-IR and Raman spectroscopy thus allows for a more complete vibrational analysis of this compound. acs.org
Table 2: Predicted Raman Spectral Data for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3300 (medium) | ≡C-H stretch | Terminal Alkyne |
| 2850-2960 (strong) | C-H stretch | Alkyl Chain |
| 2100-2250 (strong) | C≡C stretch | Alkyne |
| 1440-1460 (medium) | CH₂ scissoring | Alkyl Chain |
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are fundamental for the separation, purification, and purity assessment of organic compounds like this compound. The choice of method depends on the scale of the separation and the analytical information required.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and analysis of long-chain alcohols. frontiersin.org For this compound, a normal-phase HPLC setup with a silica (B1680970) gel column could be employed, using a non-polar mobile phase such as a mixture of hexane (B92381) and ethyl acetate (B1210297). The separation is based on the polarity of the compound, with the polar hydroxyl group interacting with the stationary phase.
Alternatively, reversed-phase HPLC with a C18 column and a polar mobile phase (e.g., methanol/water or acetonitrile/water) could be utilized. In this mode, the non-polar decyl chain would be the primary determinant of retention. Detection could be achieved using a refractive index detector (RID) or, after derivatization, a UV detector. HPLC is particularly useful for assessing the purity of a synthesized batch of this compound and for isolating it from reaction byproducts.
Table 3: Illustrative HPLC Method for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Silica Gel (Normal Phase) or C18 (Reversed Phase) |
| Mobile Phase | Hexane/Ethyl Acetate gradient (Normal Phase) or Methanol/Water gradient (Reversed Phase) |
| Flow Rate | 1.0 mL/min |
| Detector | Refractive Index (RI) or UV (after derivatization) |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for analyzing volatile compounds and is well-suited for the characterization of long-chain alcohols. nih.govnih.gov this compound, being a relatively volatile compound, can be analyzed by GC-MS to determine its purity and to identify any impurities present in a mixture. nih.gov
In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the boiling point and polarity of the compounds. The mass spectrometer then fragments the eluted molecules and detects the resulting ions, providing a unique mass spectrum that can be used for structural identification. The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns related to the loss of water from the alcohol and cleavage adjacent to the hydroxyl group and the alkyne.
Table 4: Representative GC-MS Parameters for this compound
| Parameter | Condition |
|---|---|
| GC Column | Capillary column (e.g., DB-5ms, HP-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Oven Program | Temperature gradient (e.g., 50°C to 250°C at 10°C/min) |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique often used to monitor the progress of organic reactions and to get a preliminary assessment of purity. researchgate.netanalyticaltoxicology.com For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.
A silica gel plate is typically used as the stationary phase, and a solvent system of hexane and ethyl acetate is a common mobile phase for compounds of this polarity. The separated spots on the TLC plate can be visualized under UV light if they are UV-active, or by staining with a reagent such as potassium permanganate (B83412) or vanillin (B372448), which react with the alcohol and alkyne functional groups. The retention factor (Rf value) of this compound will depend on the specific solvent system used.
Table 5: Typical TLC Conditions for Monitoring a Synthesis of this compound
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum plates |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 8:2 v/v) |
| Visualization | UV light (if applicable), or staining with potassium permanganate or vanillin solution |
Other Advanced Analytical Techniques
Beyond nuclear magnetic resonance and mass spectrometry, a suite of other advanced analytical techniques provides deeper insights into the electronic and structural properties of this compound. These methods are crucial for a comprehensive characterization, particularly for understanding its electronic behavior and its precise three-dimensional structure in the solid state.
UV-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Visible spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a molecule, leading to the promotion of electrons from lower to higher energy orbitals. uobabylon.edu.iq The part of a molecule responsible for this absorption is known as a chromophore. youtube.com A chromophore is typically an unsaturated group, such as a carbon-carbon double or triple bond, that undergoes electronic transitions upon absorbing light energy. youtube.com
In the case of this compound, the primary chromophore is the terminal alkyne (carbon-carbon triple bond). The molecule also contains a hydroxyl group (-OH), which has non-bonding electrons on the oxygen atom. While the hydroxyl group itself is not a chromophore in the typical sense, it can influence the electronic environment of the molecule.
The expected electronic transitions for this compound are:
π → π* (pi to pi-star) transition: Associated with the promotion of an electron from a bonding π orbital of the alkyne to an antibonding π* orbital. For isolated (non-conjugated) alkynes, this is a high-energy transition that occurs at a wavelength of approximately 170 nm. uobabylon.edu.iq
n → σ* (n to sigma-star) transition: Associated with the promotion of a non-bonding electron from the oxygen atom of the hydroxyl group to an antibonding σ* orbital. These are also typically high-energy transitions. uobabylon.edu.iq
σ → σ* (sigma to sigma-star) transitions: Associated with the alkane backbone of the molecule. These transitions require very high energy and absorb light at wavelengths below 150 nm, which is outside the range of standard UV-Vis spectrophotometers (200-800 nm). uobabylon.edu.iq
Due to the lack of extended conjugation in its structure, this compound is not expected to absorb significantly in the standard UV-Vis range of 200-800 nm. Its primary absorption, stemming from the π → π* transition of the isolated triple bond, would occur in the far-UV region.
Table 1: Expected Electronic Transitions for this compound
| Functional Group | Chromophore/Transition Type | Expected Wavelength (λmax) |
| Alkyne (C≡C) | π → π | ~170 nm |
| Hydroxyl (-OH) | n → σ | < 200 nm |
| Alkane Chain (C-C, C-H) | σ → σ* | < 150 nm |
X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful experimental science used to determine the precise atomic and molecular structure of a crystal. wikipedia.org The technique relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystalline solid. nih.gov By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density within the crystal can be produced, allowing for the determination of atomic positions, bond lengths, bond angles, and other structural details with high precision. wikipedia.orgnih.gov
For a compound like this compound, X-ray crystallography would provide definitive information about its conformation and packing in the solid state, provided a suitable single crystal can be grown. The technique has been successfully used to characterize the structures of similar long-chain n-alkanes and alcohols. nih.gov In instances where obtaining a single crystal is challenging, powder X-ray diffraction (PXRD) can be employed, often in conjunction with computational methods, to elucidate the crystal structure. nih.govnih.govrsc.org
The data obtained from a crystallographic analysis of this compound would include the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the crystal system, and the space group, which describes the symmetry of the crystal lattice. This information is fundamental for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the material's solid-state properties.
Table 2: Representative Crystallographic Data Obtainable for a Long-Chain Alkanol
Note: The following data are hypothetical and serve as an example of the parameters that would be determined from an X-ray diffraction analysis of a crystalline organic molecule like this compound.
| Parameter | Example Value | Description |
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁/c | The symmetry elements within the unit cell. |
| a (Å) | 8.5 | Length of the 'a' axis of the unit cell. |
| b (Å) | 5.0 | Length of the 'b' axis of the unit cell. |
| c (Å) | 22.0 | Length of the 'c' axis of the unit cell. |
| α (°) | 90 | Angle between 'b' and 'c' axes. |
| β (°) | 95 | Angle between 'a' and 'c' axes. |
| γ (°) | 90 | Angle between 'a' and 'b' axes. |
| Volume (ų) | 931 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
Chemical Reactivity and Transformations of Dec 9 Yn 3 Ol
Reactions Involving the Terminal Alkyne Moiety
The terminal alkyne group in Dec-9-yn-3-ol is a region of high electron density, making it susceptible to a variety of addition and coupling reactions. The acidic nature of the terminal alkyne proton also allows for its participation in reactions as a nucleophile.
Cycloisomerization Reactions
While specific studies on the cycloisomerization of this compound are not prevalent, its structural motif as a 5-en-1-yn-3-ol system (when considering reactivity with a hypothetical double bond) suggests its potential to undergo such transformations. Platinum(II) chloride (PtCl₂) is a known catalyst for the cycloisomerization of 5-en-1-yn-3-ol systems. acs.orgnih.govresearchgate.netcapes.gov.br These reactions are highly versatile and can lead to the formation of various cyclic structures. acs.orgnih.gov The reaction pathway is often influenced by the nature of the substituent on the hydroxyl group. For instance, substrates with a free hydroxyl group can lead to metathesis-type products, while those with an O-acyl group can yield bicyclic derivatives. acs.org The electrophilic activation of the alkyne by the platinum catalyst is a key step, which can trigger subsequent hydride or O-acyl migrations to form regioisomeric keto derivatives. nih.govresearchgate.net Given that this compound possesses a secondary alcohol, its behavior in such reactions would be of significant interest for the synthesis of complex cyclic molecules.
Selective Addition Reactions to the Triple Bond
The triple bond of this compound is susceptible to a variety of selective addition reactions. These reactions can proceed via either Markovnikov or anti-Markovnikov addition, depending on the reagents and reaction conditions, leading to the formation of more saturated and functionalized products.
Hydrohalogenation: The addition of hydrogen halides (HX) to terminal alkynes typically follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon and the halide adds to the more substituted carbon. libretexts.org This would result in the formation of a vinyl halide.
Halogenation: The addition of halogens (X₂, such as Br₂ or Cl₂) across the triple bond can occur once to form a dihaloalkene or twice to yield a tetrahaloalkane, depending on the stoichiometry of the halogen used. libretexts.org The initial addition is typically anti, resulting in a trans-dihaloalkene. libretexts.org
Hydration: Acid-catalyzed hydration of terminal alkynes also follows Markovnikov's rule, initially forming an enol which then tautomerizes to the more stable ketone. chemistrytalk.org
Hydroboration-Oxidation: In contrast to hydration, hydroboration-oxidation of terminal alkynes results in anti-Markovnikov addition of water across the triple bond, leading to the formation of an aldehyde after tautomerization of the intermediate enol. chemistrytalk.org
Addition of Acid Chlorides: In the presence of a catalyst like ZnO, acid chlorides can add to terminal alkynes to produce β-chloro-α,β-unsaturated ketones selectively and in high yields under solvent-free conditions. oup.com
| Reaction Type | Reagent(s) | Typical Product(s) | Regioselectivity |
| Hydrohalogenation | HX (e.g., HBr, HCl) | Vinyl halide | Markovnikov libretexts.org |
| Halogenation | X₂ (e.g., Br₂, Cl₂) | Dihaloalkene, Tetrahaloalkane | N/A |
| Hydration | H₂O, H₂SO₄, HgSO₄ | Ketone | Markovnikov chemistrytalk.org |
| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | Aldehyde | Anti-Markovnikov chemistrytalk.org |
| Addition of Acid Chloride | RCOCl, ZnO | β-chloro-α,β-unsaturated ketone | N/A oup.com |
Cross-Coupling Reactions for Further Functionalization
The terminal alkyne of this compound is an excellent substrate for various cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the synthetic utility of the molecule.
Sonogashira Coupling: This palladium-catalyzed reaction couples terminal alkynes with aryl or vinyl halides, providing a direct method for the formation of C(sp²)-C(sp) bonds. rsc.orgscirp.org This is a widely used and effective method for synthesizing a variety of substituted alkynes. scirp.org
Oxidative Cross-Coupling: Transition metal-catalyzed oxidative cross-coupling reactions of terminal alkynes can lead to the formation of various new alkynyl compounds. sioc-journal.cn These reactions can be catalyzed by metals such as palladium, copper, and iron. sioc-journal.cn
Titanium-Mediated Cross-Coupling: Terminal alkynes can undergo reductive cross-coupling with imines in the presence of a titanium reagent to yield stereodefined allylic amines. beilstein-journals.org
Palladium-Catalyzed Decarboxylative Addition: Terminal alkynes can react with alkynoic acids in a palladium-catalyzed decarboxylative head-to-tail addition to furnish gem-1,3-enynes. rsc.org
| Coupling Reaction | Catalyst/Reagents | Coupling Partner | Bond Formed |
| Sonogashira Coupling | Pd catalyst, Cu co-catalyst, base | Aryl/Vinyl Halide | C(sp²)-C(sp) rsc.orgscirp.org |
| Oxidative Cross-Coupling | Pd, Cu, or Fe catalyst | Another terminal alkyne | C(sp)-C(sp) sioc-journal.cn |
| Titanium-Mediated Coupling | Ti(OiPr)₄ / Grignard reagent | Imine | C(sp)-C(N) beilstein-journals.org |
| Decarboxylative Addition | Pd catalyst | Alkynoic Acid | C(sp)-C(sp²) rsc.org |
Transformations of the Secondary Alcohol Functionality
The secondary alcohol group in this compound can undergo a range of transformations, including oxidation to a ketone and derivatization to form other functional groups such as esters and ethers.
Oxidation Reactions
The secondary alcohol of this compound can be oxidized to the corresponding ketone, dec-9-yn-3-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other sensitive functional groups. masterorganicchemistry.comlibretexts.org
Chromium-Based Reagents: Reagents such as chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (Jones reagent), or sodium dichromate (Na₂Cr₂O₇) are strong oxidizing agents capable of converting secondary alcohols to ketones. libretexts.orgresearchgate.net Pyridinium chlorochromate (PCC) is a milder alternative that also efficiently oxidizes secondary alcohols to ketones. masterorganicchemistry.comlibretexts.org
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of a hindered base like triethylamine. harvard.edu It is a mild and widely used procedure for the oxidation of primary and secondary alcohols. harvard.edu
Other Methods: Other reagents, such as those based on ruthenium (e.g., RuO₄) or cerium(IV) complexes, can also be used for the selective oxidation of secondary alcohols. harvard.edu
| Oxidizing Agent/Method | Description |
| Chromic Acid (Jones Reagent) | Strong oxidant, prepared from CrO₃ and H₂SO₄. libretexts.org |
| Pyridinium Chlorochromate (PCC) | Milder chromium-based reagent, good for sensitive substrates. masterorganicchemistry.comlibretexts.org |
| Swern Oxidation | Mild conditions using activated DMSO. harvard.edu |
| Sodium Dichromate/Sodium Periodate | Catalytic oxidation under slightly acidic conditions. researchgate.net |
Derivatization to Esters, Ethers, and Other Functional Groups
The hydroxyl group of this compound can be readily converted into other functional groups, which can serve as protecting groups or introduce new reactivity. obrnutafaza.hrlibretexts.org
Esterification: Reaction with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) in the presence of a catalyst converts the alcohol to an ester. libretexts.orgresearchgate.net This is a common derivatization technique. libretexts.org
Etherification: The formation of ethers can be achieved through various methods, such as the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide. Alkylation reagents can be used to form ethers. researchgate.net
Silylation: The hydroxyl group can be protected by converting it into a silyl (B83357) ether through reaction with a silylating agent like trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl). obrnutafaza.hrresearchgate.netobrnutafaza.hr Silyl ethers are generally more volatile and less polar than the parent alcohol. obrnutafaza.hr The addition of trimethylchlorosilane (TMCS) can catalyze the reaction of hindered secondary alcohols. researchgate.net
Acylation: This process introduces an acyl group to the alcohol, forming an ester. It is a common method for creating volatile derivatives of polar compounds. researchgate.netchemcoplus.co.jp
| Derivatization | Reagent(s) | Product Functional Group |
| Esterification | Carboxylic Acid, Acid Chloride, Anhydride | Ester libretexts.orgresearchgate.net |
| Etherification | Alkyl Halide, Base | Ether researchgate.net |
| Silylation | TMSCl, TBDMSCl | Silyl Ether obrnutafaza.hrresearchgate.netobrnutafaza.hr |
| Acylation | Acyl Halide, Anhydride | Ester researchgate.netchemcoplus.co.jp |
Substitution Reactions at the Hydroxyl-Bearing Carbon
The hydroxyl group of this compound is situated on a secondary carbon, which influences the mechanism of substitution reactions. Generally, the hydroxyl group is a poor leaving group. libretexts.org To facilitate substitution, it must first be converted into a better leaving group, often by protonation in a strong acidic medium to form an oxonium ion (-OH2+). libretexts.org
The nature of the alkyl group to which the hydroxyl is attached is a critical factor in determining the reaction pathway. chemistry.coach Secondary alcohols like this compound can undergo substitution via both S(_N)1 and S(_N)2 mechanisms. chemistry.coach The specific pathway is influenced by factors such as the strength of the nucleophile and the polarity of the solvent. chemistry.coach
S(_N)1 Mechanism: In the presence of strong acids like HCl, HBr, and HI, the reaction can proceed through an S(_N)1 mechanism. libretexts.org This involves the formation of a secondary carbocation intermediate after the departure of a water molecule. This carbocation is then attacked by the nucleophilic conjugate base of the acid. libretexts.org
S(_N)2 Mechanism: Acetylide anions, which are strong bases and nucleophiles, typically react via an S(_N)2 mechanism. libretexts.org This pathway is most efficient with methyl or primary halides. libretexts.orgmasterorganicchemistry.com With secondary substrates like this compound, elimination reactions often compete with substitution. libretexts.orgmasterorganicchemistry.com
The reactivity of the hydroxyl group can be enhanced by converting it into a sulfonate ester. This modification significantly improves its stability as a leaving group, allowing for substitution reactions that would not otherwise occur with the alcohol alone. libretexts.org
Table 1: Factors Influencing Substitution Reactions of Secondary Alcohols
| Factor | Influence on Reaction Mechanism |
| Nature of the Leaving Group | A good leaving group (e.g., water after protonation, sulfonate esters) is essential for substitution to occur. libretexts.orgmasterorganicchemistry.com |
| Nucleophile Strength | Strong nucleophiles favor the S(_N)2 mechanism, while weak nucleophiles are more common in S(_N)1 reactions. chemistry.coach |
| Solvent Polarity | Polar protic solvents can stabilize the carbocation intermediate in S(_N)1 reactions. chemistry.coach |
| Steric Hindrance | Increased steric hindrance around the hydroxyl-bearing carbon can favor elimination over substitution. libretexts.orgmasterorganicchemistry.com |
Rearrangement Reactions Involving the Alkynol Structure
The unsaturated nature of this compound makes it a candidate for various rearrangement reactions, particularly those involving its alkynyl and hydroxyl functionalities. These pericyclic reactions, which proceed through a cyclic transition state, can lead to significant structural reorganization. wikipedia.org
The Oxy-Cope rearrangement is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of 1,5-dien-3-ols that yields unsaturated carbonyl compounds. wikipedia.org An acetylenic analogue of this reaction can occur in alkynols. The vapor-phase thermolysis of 5-hexen-1-yn-3-ol serves as a well-studied example. ccl.netyolasite.comweebly.comchemchart.comccl.net In this reaction, the starting alkynol rearranges to form an allenol intermediate, which then ketonizes to produce various aldehydes, including 2- and 3-cyclopentenecarboxaldehydes and trans-2,5-hexadienal. ccl.net The driving force for this rearrangement is the formation of a stable carbonyl group from the enol intermediate. organic-chemistry.org
The reaction rate can be dramatically increased (by a factor of 10 to 10) under basic conditions, a variation known as the anionic Oxy-Cope rearrangement. wikipedia.orgorganic-chemistry.org This is because the formation of an enolate from the alkoxide makes the reaction essentially irreversible. wikipedia.org Fast anionic Oxy-Cope rearrangements have been observed in 1,5-hexadiyn-3,4-olates, which can be incorporated into cascade reactions to form complex cyclic structures. acs.orgacs.org
Sigmatropic rearrangements involve the migration of a sigma bond across a π-electron system. wikipedia.org Besides the Oxy-Cope, other sigmatropic rearrangements are relevant to alkynol structures. The Claisen rearrangement, another organic-chemistry.orgorganic-chemistry.org-sigmatropic reaction, typically involves allyl vinyl ethers rearranging to γ,δ-unsaturated carbonyls. wikipedia.org While not a direct reaction of this compound itself, derivatives of it could be synthesized to undergo such rearrangements. For instance, a propargyl Claisen rearrangement of propargyl vinyl ethers is irreversible and leads to the formation of allenic carbonyl compounds. scispace.com
Charge-accelerated organic-chemistry.orgorganic-chemistry.org sigmatropic rearrangements are also known, such as those involving 3-amino-1,5-dienes, which occur at significantly lower temperatures than their 3-hydroxy counterparts. researchgate.net
Cyclization and Heterocycle Formation via this compound Derivatives
The functional groups in this compound and its derivatives serve as versatile handles for the synthesis of various heterocyclic compounds. Propargylic alcohols, a class to which this compound belongs, are common starting materials for synthesizing heterocycles like thiazoles and oxazoles.
Substituted thiazoles can be synthesized in good yields from propargylic alcohols. rsc.orgrsc.org One method involves a one-pot propargylation/cycloisomerization tandem process where propargylic alcohols react with thioamides. rsc.org This reaction can be catalyzed by acids like p-toluenesulfonic acid monohydrate (PTSA). nih.gov The reaction is believed to proceed through either an allenyl isomer or a propargylic cation intermediate. rsc.org Various secondary and tertiary propargylic alcohols can participate in this reaction, providing a flexible route to different substituted thiazoles. rsc.orgrsc.orgresearchgate.net Catalysts like silver triflate (AgOTf) have also been used, particularly for tertiary propargylic alcohols. rsc.org
Similarly, substituted oxazoles can be synthesized from propargylic alcohols and amides. organic-chemistry.org A one-pot propargylation/cycloisomerization tandem reaction catalyzed by PTSA provides an efficient route to these heterocycles. organic-chemistry.orgresearchgate.net This method is tolerant of various functional groups and works for both terminal and internal alkynes. organic-chemistry.org
Alternative catalytic systems have also been developed. For instance, a sequential reaction using ruthenium and gold catalysts can produce substituted oxazoles from propargylic alcohols and amides with high regioselectivity. rsc.org Gold-catalyzed reactions are particularly effective for the one-pot synthesis of oxazoles from propargylic alcohols, proceeding through a propargylic substitution followed by cycloisomerization. rroij.com
Table 2: Catalysts for Heterocycle Synthesis from Propargylic Alcohols
| Heterocycle | Reactants | Catalyst(s) | Reference(s) |
| Thiazoles | Propargylic alcohols, Thioamides | p-Toluenesulfonic acid monohydrate (PTSA) | nih.gov |
| Silver triflate (AgOTf) | rsc.org | ||
| Calcium(II) triflate (Ca(OTf)(_2)) | acs.org | ||
| Oxazoles | Propargylic alcohols, Amides | p-Toluenesulfonic acid monohydrate (PTSA) | organic-chemistry.orgresearchgate.net |
| Ruthenium and Gold complexes | rsc.org | ||
| Gold(III) chloride (AuCl(_3)) | rsc.org | ||
| Zinc(II) triflate (Zn(OTf)(_2)) | organic-chemistry.org |
Computational and Theoretical Investigations of Dec 9 Yn 3 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., theoretical quantum chemical calculations for hex-1-yn-3-ol)
Quantum chemical calculations are fundamental to determining the electronic structure of a molecule, which in turn governs its reactivity. rsc.org These methods solve approximations of the Schrödinger equation to find the energy and wavefunction of the molecule, from which various properties can be derived. acs.org
For Dec-9-yn-3-ol, these calculations would reveal the distribution of electrons, the energies and shapes of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the partial charges on each atom. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and stability.
Studies on other alkynols have demonstrated the utility of this approach. For instance, quantum chemical calculations on the interaction of alkynols with metal surfaces show that a dative bond can form between the metal and the carbon-carbon triple bond. researchgate.net Similar calculations for this compound could predict its behavior as a corrosion inhibitor or its interaction with catalysts. Furthermore, these methods can calculate vibrational frequencies, which can be used to interpret experimental infrared (IR) spectra. researchgate.net
Table 1: Illustrative Electronic Properties of this compound from Hypothetical Quantum Chemical Calculations
| Property | Hypothetical Value | Significance |
| HOMO Energy | -9.5 eV | Indicates the energy of the outermost electrons; related to the molecule's ability to donate electrons. |
| LUMO Energy | +1.2 eV | Indicates the energy of the lowest empty orbital; related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 10.7 eV | A large gap suggests high kinetic stability and low chemical reactivity. |
| Dipole Moment | 1.8 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| Mulliken Charge on O | -0.65 e | The negative charge on the oxygen atom of the hydroxyl group indicates its nucleophilic character. |
| Mulliken Charge on C-9 | -0.20 e | The slight negative charge on the terminal alkyne carbon suggests its potential as a nucleophilic site. |
Note: The values in this table are for illustrative purposes to demonstrate the type of data generated from quantum chemical calculations and are not based on published experimental or computational results for this specific molecule.
Density Functional Theory (DFT) Studies (e.g., for electronic and geometric characteristics of pyridazinone derivatives, and semiempirical calculations for steroid-pyrimidine hybrids)
Density Functional Theory (DFT) is a class of quantum chemical methods that calculates the electronic structure of a system based on its electron density. frontiersin.org DFT is widely used due to its favorable balance of accuracy and computational cost, making it suitable for a wide range of chemical systems, from small molecules to large biological and material systems. rsc.orgfrontiersin.org
DFT calculations would be used to determine the optimized three-dimensional geometry of this compound, including precise bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's shape and steric properties.
DFT studies on other unsaturated alcohols have successfully elucidated the mechanisms and selectivity of complex reactions. nih.govnih.gov For example, DFT calculations have been employed to understand why fluorocyclization reactions of unsaturated alcohols favor certain ring sizes (6-endo selectivity) by comparing the energy barriers of different mechanistic pathways. nih.govnih.govresearcher.lifefrontiersin.org Similarly, DFT has been used to study the conversion of unsaturated acids to unsaturated alcohols on catalyst surfaces, analyzing the interaction energies and geometric changes upon adsorption. conicet.gov.ar Applying DFT to this compound could predict its most stable structure and provide insights into its reactivity in various chemical transformations.
Table 2: Hypothetical Geometric Parameters of this compound Calculated via DFT
| Parameter | Bond/Angle | Hypothetical Calculated Value | Comparison to Standard Values |
| Bond Length | C≡C | 1.21 Å | Typical for a C-C triple bond. pressbooks.pub |
| Bond Length | C-O (alcohol) | 1.43 Å | Typical for a C-O single bond. |
| Bond Angle | C-C≡C | 178.5° | Nearly linear, as expected for an alkyne. pressbooks.pub |
| Bond Angle | C-O-H | 108.9° | Typical for an alcohol group. |
Note: This data is illustrative. Actual values would be obtained from a DFT optimization calculation (e.g., using the B3LYP functional with a 6-311G(d,p) basis set).
Molecular Modeling and Conformational Analysis
Due to the presence of multiple single bonds in its seven-carbon chain segment, this compound is a flexible molecule that can adopt numerous spatial arrangements, known as conformations. diva-portal.org Molecular modeling, particularly using molecular mechanics force fields, is the preferred method for exploring the conformational landscape of such flexible molecules. acs.org
Conformational analysis aims to identify the low-energy (and therefore most populated) conformations of a molecule. For this compound, this would involve systematically rotating the dihedral angles of the C-C single bonds in the alkyl chain to find the arrangements that minimize steric hindrance and intramolecular strain. The linear geometry of the alkyne group and the tetrahedral geometry around the alcohol-bearing carbon create distinct structural regions. libretexts.org
Studies on long-chain molecules show that they can exist in various folded and extended conformations, with the final ensemble being an equilibrium of these structures. mdpi.comnih.gov The relative populations of these conformers can significantly impact the molecule's physical properties and how it interacts with other molecules or surfaces.
Table 3: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer Description | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Predicted Population at 298 K |
| Fully Extended (Anti) | C4-C5-C6-C7 = 180° | 0.00 (Global Minimum) | Highest |
| Gauche Bend | C4-C5-C6-C7 = 60° | 0.9 | Moderate |
| Folded Conformation | Multiple gauche interactions | > 2.0 | Low |
Note: This table is a simplified, hypothetical representation. A full analysis would involve scanning multiple dihedral angles to map the potential energy surface.
Reaction Mechanism Elucidation through Computational Methods (e.g., confirming barrier decrease for rearrangements)
Computational methods are exceptionally powerful for elucidating the detailed step-by-step pathways of chemical reactions. By locating transition states and calculating their energies (activation barriers), chemists can predict reaction rates, understand selectivity, and design better catalysts or reaction conditions.
For this compound, this could involve modeling reactions such as its dehydration, oxidation, or participation in cycloadditions. For example, a computational study on the dehydration of alcohols catalyzed by copper(II) sulfate (B86663) showed that the mechanism can be either a concerted process or a stepwise process, depending on the structure of the alcohol and the stability of the carbocation intermediate. rsc.org For this compound, calculations could determine which pathway is more favorable.
In another example, DFT studies were crucial in explaining the mechanism of gold-catalyzed haloalkynylation of alkynes. nih.gov The calculations revealed two distinct but competing reaction pathways that, remarkably, led to the same final product, a finding that was subsequently confirmed by isotopic labeling experiments. nih.gov Such computational investigations could be applied to predict the regioselectivity and stereoselectivity of additions across the triple bond of this compound.
Natural Occurrence and Biosynthetic Pathways of Acetylenic Alcohols
Identification of Related Natural Products
While Dec-9-yn-3-ol itself is not found in nature, numerous structurally related acetylenic alcohols have been isolated from terrestrial and marine sources. Notable examples include falcarinol (B191228) from plants in the Apiaceae family and a variety of long-chain acetylenic alcohols from marine sponges.
Falcarinol from Pastinaca sativa
Falcarinol is a C17 polyacetylene widely distributed in the Apiaceae family, found in common vegetables like parsnips (Pastinaca sativa), carrots, and parsley. core.ac.ukresearchgate.net It plays a role in protecting the plant from fungal infections. core.ac.uk The specific structure isolated from P. sativa has been identified as (3R, 9Z)-heptadeca-1,9-diene-4,6-diyn-3-ol. core.ac.ukgrafiati.com
Acetylenic Alcohols from Cribrochalina vasculum
The marine sponge Cribrochalina vasculum is a prolific source of unique and complex acetylenic alcohols. nih.govnih.gov Bioassay-guided fractionation of extracts from this Caribbean sponge has led to the isolation of numerous cytotoxic long-chain acetylenic alcohols. nih.govoncotarget.com These compounds vary in chain length and degree of unsaturation but typically feature the 1-yn-3-ol moiety also present in the structure of this compound. nih.govaacrjournals.org One example is vasculyne, a C43 acetylenic alcohol. nih.gov
| Compound Name | Chemical Structure/Formula | Natural Source | Reference |
|---|---|---|---|
| Falcarinol | C17H24O | Pastinaca sativa (Parsnip), Daucus carota (Carrot) | core.ac.uk |
| (3S)-Icos-(4E)-en-1-yn-3-ol | C20H36O | Cribrochalina vasculum (Marine Sponge) | aacrjournals.org |
| (3S)-14-Methyldocos-(4E)-en-1-yn-3-ol | C23H42O | Cribrochalina vasculum (Marine Sponge) | aacrjournals.org |
| Vasculyne | C43 Acetylenic Alcohol | Cribrochalina vasculum (Marine Sponge) | nih.gov |
| Petrosianyne A | C44H68O8 | Petrosia sp. (Marine Sponge) | nih.gov |
Methodologies for Isolation and Enrichment from Biological Sources
The isolation of acetylenic alcohols from natural sources is a multi-step process that must account for the chemical properties and potential instability of these compounds. nih.gov The general strategy involves extraction from the biological matrix followed by purification, primarily using chromatographic techniques. rroij.com
General Natural Product Isolation Techniques
The initial step is typically a solid-liquid extraction, where the source material (e.g., pulverized plant roots or freeze-dried sponge tissue) is treated with an organic solvent. rroij.comnatpro.com.vn The choice of solvent is based on the polarity of the target compounds. A sequence of solvents with increasing polarity, such as hexane (B92381), ethyl acetate (B1210297), and methanol, can be used to generate fractions of varying polarity. natpro.com.vn
Following extraction, the crude extract is subjected to purification. Chromatography is the most essential technique for separating the complex mixture of metabolites. rroij.com
Column Chromatography: Often used for initial, large-scale separation of the crude extract into simpler fractions.
Thin-Layer Chromatography (TLC): A rapid method for analyzing the composition of fractions and monitoring the progress of purification. rroij.com
High-Performance Liquid Chromatography (HPLC): The key technique for final purification. Preparative or semi-preparative HPLC with reversed-phase columns (e.g., C18) is highly effective for isolating pure acetylenic compounds. core.ac.uklth.se
Example: Isolation of Falcarinol
A specific method for isolating falcarinol from parsnip (P. sativa) roots involves extraction of the freeze-dried material, followed by pre-purification using flash chromatography. core.ac.uk The final purification to obtain approximately 95% pure falcarinol is achieved through preparative HPLC. core.ac.ukresearchgate.net This process is effective but yields are often low, with reports of approximately 2 mg of falcarinol per kilogram of fresh parsnip root, highlighting the challenge of isolating these compounds in large quantities from natural sources. core.ac.uk
| Technique | Purpose | Description | Reference |
|---|---|---|---|
| Solvent Extraction | Initial extraction from source material | Uses organic solvents (e.g., ethyl acetate, methanol) to dissolve compounds from the biological matrix. | rroij.com |
| Successive Fractionation | Preliminary separation | Separates the crude extract into fractions based on polarity, simplifying subsequent purification steps. | core.ac.uk |
| Flash Chromatography | Fractionation | A rapid form of column chromatography used to separate major components of the extract. | core.ac.uk |
| Preparative HPLC | Final Purification | High-resolution separation technique used to isolate pure compounds from complex fractions. Reversed-phase columns are common. | core.ac.uklth.se |
| Chiral HPLC | Enantiomer Separation | Used to separate and determine the absolute configuration of chiral alcohols like falcarinol. | core.ac.ukresearchgate.net |
Postulated Biosynthetic Routes for Acetylenic Alcohol Moieties
The biosynthesis of most acetylenic natural products, particularly in plants, is understood to originate from fatty acid metabolism. nih.govnih.gov The carbon backbone of these compounds is derived from ubiquitous fatty acids, which are then modified by a series of specialized enzymes to introduce the characteristic triple bonds and other functional groups.
The Crepenynate Pathway
The biosynthesis of falcarinol-type polyacetylenes begins with the C18 fatty acid, oleic acid. wikipedia.orgmdpi.commdpi.com The pathway involves several key enzymatic steps:
Desaturation: Oleic acid is first converted to linoleic acid by a desaturase enzyme that introduces a second double bond. wikipedia.org
Acetylenation: A key step involves the conversion of the double bond at the C12 position of linoleic acid into a triple bond, forming crepenynic acid. wikipedia.orgnih.gov This reaction is catalyzed by a specialized enzyme known as an acetylenase. oup.combiorxiv.org
Further Modification: Crepenynic acid serves as a crucial intermediate. It can undergo further desaturation and oxidation reactions to create a conjugated di-yne system. mdpi.comnih.gov Subsequent steps, which may include chain shortening and hydroxylation, lead to the final C17 falcarinol structure. wikipedia.orgmdpi.com
Key Enzymes in Biosynthesis
Dec 9 Yn 3 Ol As a Crucial Building Block in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Natural Products
While direct evidence for the use of dec-9-yn-3-ol in the synthesis of a specific complex natural product is not extensively documented in the provided search results, the utility of its isomer, dec-9-yn-1-ol, in the synthesis of irisquinone (B1238797) highlights the potential of such alkynols. mdpi.comresearchgate.netresearchgate.net Irisquinone is a naturally occurring antitumor agent, and its synthesis has been a subject of interest for medicinal chemistry. mdpi.com
A high-yielding synthesis of irisquinone involves the palladium-catalyzed coupling reaction of dec-9-yn-1-ol with an aryl iodide. mdpi.comresearchgate.net This key step forms a crucial alkyne intermediate. mdpi.com The synthesis of dec-9-yn-1-ol itself can be achieved from the commercially available dec-2-yn-1-ol through an "acetylene zipper" reaction. mdpi.commedchemexpress.com The successful application of dec-9-yn-1-ol in the synthesis of a complex and biologically active natural product like irisquinone underscores the value of long-chain alkynols as key synthetic intermediates. The presence of the terminal alkyne in these molecules allows for the application of powerful carbon-carbon bond-forming reactions, such as the Sonogashira coupling, which is a cornerstone in the synthesis of substituted alkynes and has been widely used in the total synthesis of natural products. mdpi.comacs.org
The structural similarity of this compound to dec-9-yn-1-ol suggests its potential as a precursor in analogous synthetic strategies. The secondary alcohol in this compound could introduce additional stereochemical complexity and offer alternative points for molecular elaboration, potentially leading to the synthesis of novel natural product analogues with interesting biological activities.
Table 1: Key Reactions in the Synthesis of Irisquinone using Dec-9-yn-1-ol
| Reaction Step | Reactants | Catalyst/Reagents | Product | Yield | Reference |
| Acetylene (B1199291) Zipper Reaction | Dec-2-yn-1-ol | Sodium salt of 1,3-diaminopropane | Dec-9-yn-1-ol | Not specified | mdpi.com |
| Palladium Catalyzed Coupling | Dec-9-yn-1-ol, Aryl iodide | Pd(PPh₃)₄, CuI, Piperidine | Alkyne intermediate (3) | 98% | mdpi.com |
| Oxidation | Phenol intermediate (7) | Fremy's Salt | Irisquinone (1) | 87% | mdpi.com |
Intermediacy in the Synthesis of Organic Scaffolds with Defined Architecture
Alkynes and their derivatives are frequently utilized as molecular scaffolds for designing new organic reactions and for introducing reactive functional groups for further transformations. researchgate.net Terminal alkynes, in particular, are highly useful in organic synthesis. researchgate.net Alkynols, such as this compound, serve as versatile building blocks for constructing more complex molecules with defined architectures. atamanchemicals.com The dual functionality of an alkyne and an alcohol allows for a wide range of chemical transformations. atamanchemicals.com
Recent research has demonstrated the use of alkynols in gold-catalyzed intramolecular cyclization reactions to generate complex heterocyclic scaffolds. For instance, a gold-catalyzed 5-endo-dig alkynol cycloisomerization has been used to synthesize spiro-pyridoindolone scaffolds. rsc.orgrsc.org This type of reaction proceeds through the formation of an oxocarbenium cation, which can then be trapped by a nucleophile. rsc.org Another example is the regioselective [3+2] cycloaddition of alkynols with ketones to produce 1,3-dioxolane (B20135) derivatives, which are valuable heterocyclic synthons. researchgate.net These examples showcase the ability of the alkynol moiety to participate in sophisticated cyclization cascades, leading to the formation of intricate and well-defined molecular frameworks.
The terminal alkyne group in this compound can undergo various addition reactions, while the hydroxyl group can participate in typical alcohol reactions like oxidation or dehydration. atamanchemicals.com This orthogonal reactivity allows for stepwise functionalization, providing chemists with precise control over the construction of complex molecular architectures. The use of such building blocks is crucial in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. atamanchemicals.com
Utility in the Construction of Macrocyclic and Polycyclic Systems
The construction of macrocycles is a significant and often challenging step in the synthesis of many natural products and pharmaceutically relevant molecules. nih.gov Various synthetic methodologies have been developed for macrocyclization, including transition metal-catalyzed cross-coupling reactions. nih.gov The Sonogashira coupling, which joins a terminal alkyne with a vinyl or aryl halide, has been employed in macrocyclization protocols, although its use is less common due to the increased rigidity of the resulting alkyne-containing ring. acs.org
Despite the challenges, alkynol-derived building blocks have been successfully used in the synthesis of macrocyclic structures. For example, dec-9-en-1-ol, a close structural analog of this compound, has been condensed with azelaic acid to form a diester that subsequently undergoes ring-closing metathesis to furnish a macrocyclic lactone. acs.org This demonstrates the utility of long-chain functionalized molecules in building large ring systems.
Furthermore, alkynes are known to be key precursors in the formation of polycyclic aromatic hydrocarbons (PAHs) in thermal systems, highlighting their propensity to form fused ring structures. acs.org In synthetic organic chemistry, domino reactions involving alkynes are a powerful tool for the construction of polycyclic systems. oup.com For instance, a palladium-catalyzed domino Heck-Diels-Alder reaction has been used to construct complex polycyclic frameworks. The intramolecular Heck reaction, in particular, has proven to be a viable method for creating large rings, including those found in macrocyclic drugs. mdpi.com
The bifunctional nature of this compound makes it a promising candidate for the synthesis of macrocyclic and polycyclic structures through various cyclization strategies. The terminal alkyne can participate in cyclization reactions such as [2+2+2] cycloadditions or ene-yne metathesis, while the alcohol functionality can be used to tether the molecule to another reactive partner or to initiate cyclization through ether or ester formation.
Future Directions and Emerging Research Avenues for Dec 9 Yn 3 Ol Chemistry
Development of Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize hazardous substances, and improve energy efficiency. organic-chemistry.org Future research on Dec-9-yn-3-ol will likely prioritize the development of synthetic routes that align with these principles.
Key research avenues include:
Use of Green Solvents: Shifting away from traditional volatile organic compounds towards environmentally benign solvents is a primary goal. Research into conducting reactions in water or ethanol (B145695) is of particular interest. organic-chemistry.orgpnas.org The concept of "on-water" synthesis, where insoluble reagents react at the water interface, could offer a highly sustainable method for transformations of this compound. pnas.org
Atom-Economic Reactions: Maximizing the incorporation of all reactant atoms into the final product is a core green chemistry principle. For this compound, this involves focusing on addition reactions across the alkyne, such as hydrocarboxylation, hydrosilylation, and click chemistry, which achieve 100% atom economy. rsc.orgrsc.org
Recyclable Catalysis: The development of recyclable catalysts, particularly heterogeneous catalysts, is crucial for sustainable processes. nih.gov This can involve immobilizing homogeneous catalysts on supports like polymers, silica (B1680970), or graphitic carbon, allowing for easy separation and reuse, thereby reducing metal waste and cost. nih.gov
CO2 as a Feedstock: Utilizing carbon dioxide as a C1 feedstock is a significant goal in green chemistry. Propargylic alcohols like this compound can react with CO2 in the presence of suitable catalysts to form valuable intermediates like α-alkylidene cyclic carbonates and 1,3-oxazinan-2-ones, turning a greenhouse gas into a useful chemical building block. mdpi.comchinesechemsoc.org
Exploration of Novel Catalytic Systems for Selective Transformations
The dual functionality of this compound allows for a wide range of selective transformations, the success of which hinges on the catalytic system employed. Future work will focus on discovering novel catalysts that offer superior activity, selectivity, and broader functional group tolerance.
Selective Hydrogenation: The semi-hydrogenation of the terminal alkyne in this compound to produce (Z)-dec-9-en-3-ol is a valuable transformation. While traditional Lindlar catalysts are effective, they suffer from the use of toxic lead. researchgate.netnih.gov Emerging research focuses on lead-free alternatives, such as (NHC-olefin)-nickel(0) nanoparticles, which have shown high (Z)-selectivity for the semi-hydrogenation of various alkynes. rsc.org Supported palladium-copper alloy nanoparticles also represent a robust, recyclable option with high chemoselectivity. nih.gov
Coupling Reactions: The terminal alkyne is a key handle for C-C bond formation. Novel catalytic systems for homocoupling (Glaser-Eglinton type) and cross-coupling reactions are continually being developed. A recently reported system using CuCl as a catalyst with TMEDA as a base and CCl4 as an oxidant enables the dimerization of terminal acetylenes under mild conditions with a broad synthetic scope. mdpi.comresearchgate.net
Oxidative Transformations: The secondary alcohol can be selectively oxidized without affecting the alkyne. Organocatalytic systems, such as those based on stable N-oxyl radicals like TEMPO and its derivatives, offer a metal-free approach for the chemoselective oxidation of alcohols. beilstein-journals.org These systems can be tuned to selectively oxidize primary or secondary alcohols. beilstein-journals.org
| Transformation | Catalytic System | Key Advantages | Reference |
|---|---|---|---|
| (Z)-Selective Semi-hydrogenation | (NHC-olefin)-Ni(0) Nanoparticles | Lead-free, high (Z)-selectivity for terminal and internal alkynes. | rsc.org |
| Oxidative Homocoupling | CuCl / TMEDA / CCl₄ | Mild conditions, high yields for a broad range of alkynes. | mdpi.comresearchgate.net |
| Alcohol Oxidation | TEMPO derivatives (Organocatalyst) | Metal-free, high chemoselectivity for primary vs. secondary alcohols. | beilstein-journals.org |
| Hydrocarboxylation | [PdCl(π-allyl)]₂ / DPEphos | High regioselectivity and stereoselectivity for syn-addition. | rsc.org |
| CO₂ Fixation | Cu-based Metal-Organic Framework | High efficiency under mild conditions, catalyst recyclability. | chinesechemsoc.org |
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, where reactions are performed in continuous-flowing streams through a reactor, offers significant advantages over traditional batch processing. Its integration into the synthesis and derivatization of this compound is a promising research direction.
Enhanced Safety and Scalability: Many reactions involving alkynes can be highly exothermic or involve unstable intermediates. Flow reactors, with their small volumes and high surface-area-to-volume ratios, allow for superior temperature control, mitigating risks and enabling safe scalability. rsc.orgrsc.org
Improved Efficiency and Yield: The precise control over parameters like residence time, temperature, and stoichiometry in a flow system often leads to higher yields and selectivities compared to batch reactions. beilstein-journals.org For instance, a continuous flow approach for generating alkynes was reported to overcome limitations of variable yields and scalability seen in batch mode, delivering products with residence times under one minute. rsc.orgrsc.orgresearchgate.net
Telescoped and Automated Synthesis: Flow systems allow for the "telescoping" of multiple reaction steps without the need for intermediate isolation and purification. nih.gov This has been demonstrated in the three-step synthesis of a triazole from an alcohol, proceeding through oxidation, alkyne formation, and a subsequent click reaction, all within a modular flow system. nih.gov This approach, when combined with automated synthesis platforms, could enable the rapid generation of a library of this compound derivatives for screening and discovery. researchgate.net
| Parameter | Batch Processing | Flow Processing | Reference |
|---|---|---|---|
| Safety | Higher risk with exothermic reactions and unstable intermediates. | Superior heat transfer and smaller reaction volumes enhance safety. | rsc.orgrsc.org |
| Scalability | Scaling up can be non-linear and problematic. | Scalable by running the system for a longer duration ("scaling out"). | researchgate.net |
| Reaction Control | Less precise control over temperature, mixing, and time. | Precise control of residence time, temperature, and stoichiometry. | beilstein-journals.org |
| Yield/Selectivity | Often lower due to side reactions and decomposition. | Often higher due to rapid quenching and precise control. | beilstein-journals.org |
| Multi-step Synthesis | Requires isolation and purification at each step. | Allows for "telescoped" reactions without isolating intermediates. | nih.gov |
Advanced Mechanistic Studies using Spectroscopic and Computational Techniques
A deep understanding of reaction mechanisms is essential for optimizing existing transformations and designing new ones. The application of modern analytical and computational tools to the reactions of this compound will provide critical insights.
In-Situ Spectroscopic Monitoring: Techniques like online Fourier-transform infrared (FTIR) spectroscopy allow for the real-time monitoring of reactant, intermediate, and product concentrations without disturbing the reaction. rsc.org This provides rich kinetic data that is crucial for mechanistic elucidation. Other spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and UV-Visible spectroscopy, can be used to study catalyst-substrate interactions and identify key intermediates. acs.orgunipi.it
Computational Chemistry: Density Functional Theory (DFT) calculations have become an indispensable tool for studying reaction mechanisms. mdpi.com They can be used to model the entire reaction energy profile, including transition states and intermediates, for reactions involving this compound. acs.orgub.edu Such studies can explain the origins of regioselectivity and stereoselectivity, predict the effect of ligand or substrate modifications, and corroborate experimental findings. For example, DFT studies on the copper-mediated homocoupling of alkynes have clarified the reaction pathway, showing it proceeds via a bimetallic reductive elimination rather than through free alkynyl radicals. ub.edu
Design and Synthesis of Advanced Materials Incorporating the this compound Motif
The terminal alkyne of this compound is a highly versatile functional group for the synthesis of polymers and advanced materials. numberanalytics.com Its incorporation can impart unique properties and functionalities.
Conjugated Polymers: The alkyne functionality is a cornerstone for building conjugated polymer backbones through reactions like Sonogashira coupling and Glaser-Hay coupling. oup.com Polycyclotrimerization of monomers containing multiple alkyne groups can produce hyperbranched, highly conjugated polyarylenes with applications as fluorescent chemosensors and in optoelectronics. oup.commdpi.com this compound could be used as a comonomer to introduce hydroxyl functionality and solubility into these polymer systems.
Polymer Functionalization: The alkyne group is one half of the famous "click chemistry" duo, the azide-alkyne cycloaddition. pnas.orgnumberanalytics.com This highly efficient and selective reaction allows this compound to be used for the post-polymerization functionalization of materials. rsc.org For example, it could be "clicked" onto a polymer backbone containing azide (B81097) groups to introduce hydroxyl side chains, altering the material's hydrophilicity, or to act as a cross-linking agent to form polymer networks and hydrogels. numberanalytics.comresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
